3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol
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Overview
Description
3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol is a chemical compound that features a quinoline moiety linked to a phenol group through a hydrazone linkage
Preparation Methods
The synthesis of 3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol typically involves the condensation of 2-hydroxybenzaldehyde with 8-quinolylhydrazine. The reaction is usually carried out in an ethanol solution, and the product can be isolated by crystallization. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Chemical Reactions Analysis
3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities due to the presence of the quinoline moiety, which is known for its biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can chelate metal ions, which may be crucial for its antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol include:
2-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol: This compound has a similar structure but with a different substitution pattern on the phenol ring.
3,5-di-tert-butyl-4-[(E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol: This derivative features bulky tert-butyl groups, which can influence its reactivity and solubility.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical properties and biological activities.
Properties
Molecular Formula |
C16H13N3O |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[(quinolin-8-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C16H13N3O/c20-14-7-1-4-12(10-14)11-18-19-15-8-2-5-13-6-3-9-17-16(13)15/h1-11,19-20H |
InChI Key |
QZWAXTKQEOEKLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC(=CC=C3)O)N=CC=C2 |
Origin of Product |
United States |
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